N-methoxy-N-methyl-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-9(15-2)16(13,14)8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAGQMBLCKEQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-methoxy-N-methyl-3-nitrobenzenesulfonamide typically follows a multi-step approach involving:
- Starting material: 3-nitrobenzenesulfonyl chloride or 3-nitrobenzenesulfonamide derivatives.
- N-alkylation: Introduction of methoxy and methyl groups on the sulfonamide nitrogen.
- Purification: Crystallization or chromatographic techniques to isolate the pure product.
This approach leverages the nucleophilicity of the sulfonamide nitrogen for alkylation, with the nitro group providing electronic effects that influence reactivity.
Detailed Preparation Methods
N-Alkylation of Sulfonamides
Research shows that selective N-alkylation of sulfonamides can be achieved by:
- Deprotonation of the sulfonamide nitrogen using strong, non-nucleophilic bases such as guanidinium bases (e.g., 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, MTBD) or potassium carbonate in the presence of phase-transfer catalysts like triethylbenzylammonium chloride (TEBA).
- Alkylating agents: Methyl iodide (MeI) and methyl p-nitrobenzenesulfonate are effective for introducing methyl and methoxy groups respectively.
- Reaction conditions: Mild temperatures (25–80 °C) in solvents such as acetone or dimethylformamide (DMF) facilitate high yields and selectivity.
This method allows for site-selective N-methylation and N-methoxylation without affecting other functional groups, which is critical for nitro-substituted sulfonamides.
Protection and Deprotection Strategies
- Protection: The sulfonamide nitrogen can be protected with o-nitrobenzenesulfonyl (o-NBS) groups to direct alkylation selectively.
- Deprotection: Removal of the o-NBS group is achieved using thiolates like thiophenol/potassium carbonate or potassium thiophenoxide in solvents such as acetonitrile or DMF at temperatures ranging from 25 °C to 80 °C.
- This strategy prevents side reactions and allows for clean conversion to the final N-methoxy-N-methyl sulfonamide product.
Alternative Synthetic Routes
- Sulfonylation of N-methoxy-N-methylamine: Direct sulfonylation of N-methoxy-N-methylamine with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) can yield the target compound. Control of stoichiometry and temperature (0–5 °C) minimizes side reactions and improves yield.
- Use of continuous flow reactors: For industrial scale-up, continuous flow techniques allow precise control of reaction parameters, improving reproducibility and scalability.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Deprotonation | MTBD or K2CO3 + TEBA (phase-transfer catalyst) | 25–80 °C | Acetone or DMF | 85–91 | Selective N-alkylation; TEBA critical for yield |
| N-Alkylation | Methyl iodide or methyl p-nitrobenzenesulfonate | 25–80 °C | Acetone or DMF | 87–91 | High selectivity, minimal side reactions |
| Protection | o-NBS sulfonylation | Ambient | Organic solvent | Quantitative | Protects sulfonamide N for selective alkylation |
| Deprotection | Thiophenol/potassium carbonate or potassium thiophenoxide | 25–80 °C | Acetonitrile or DMF | >90 | Mild conditions preserve methyl ester groups |
Research Findings and Analytical Data
- Selectivity and Yield: The use of strong guanidinium bases like MTBD and phase-transfer catalysts significantly enhances the selectivity and yield of N-methoxy-N-methyl sulfonamide derivatives.
- Mild Conditions: The alkylation and deprotection steps proceed under relatively mild conditions, preserving sensitive functional groups such as the nitro substituent.
- Structural Confirmation: Characterization by NMR, FT-IR, and mass spectrometry confirms the successful introduction of methoxy and methyl groups on the sulfonamide nitrogen, with typical aromatic proton shifts at δ 7.8–8.2 ppm and methyl signals around δ 2.4 ppm in ¹H NMR.
- Industrial Relevance: Continuous flow methods and automated systems have been reported to improve scalability and reproducibility in the synthesis of related nitrobenzenesulfonamide derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| N-Alkylation via MTBD base | MTBD, MeI, TEBA, K2CO3 | High selectivity, mild conditions | Requires specialized base |
| Protection with o-NBS | o-NBS chloride, thiophenol for deprotection | Enables selective alkylation | Additional protection/deprotection steps |
| Direct sulfonylation | 3-nitrobenzenesulfonyl chloride, N-methoxy-N-methylamine | Straightforward, scalable | Sensitive to reaction conditions |
| Continuous flow synthesis | Automated reactors, controlled parameters | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Pharmaceutical Applications
N-methoxy-N-methyl-3-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that lead to the formation of therapeutically active agents.
- Therapeutic Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
- Case Study : A study highlighted the use of sulfonamide derivatives in treating inflammatory bowel disease and rheumatoid arthritis, demonstrating their effectiveness in reducing inflammation and pain .
Catalysis
The compound's structure makes it a valuable catalyst in organic reactions. Its ability to facilitate various chemical transformations enhances its utility in synthetic chemistry.
- Mechanism of Action : this compound can bind to metal ions, forming coordination complexes that influence catalytic processes. This property is critical for developing more efficient synthetic pathways .
- Research Findings : Studies have shown that this compound can catalyze reactions such as nucleophilic substitutions and reductions effectively, leading to high yields of desired products .
Materials Science
In materials science, this compound is utilized in the development of advanced materials with specific properties.
- Polymer Synthesis : The compound can serve as a precursor for synthesizing polymers and other materials with tailored functionalities, which are essential in various industrial applications .
- Data Table: Applications in Materials Science
| Application Area | Specific Use | Outcome |
|---|---|---|
| Polymer Chemistry | Precursor for specialty polymers | Enhanced material properties |
| Coatings | Additive for improving adhesion | Increased durability |
| Composite Materials | Reinforcement agent | Improved mechanical strength |
Chemical Reactions Analysis
This compound undergoes several chemical reactions that expand its applicability:
- Reduction : The nitro group can be reduced to an amino group using agents like hydrogen gas in the presence of catalysts .
- Substitution : The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-3-nitrobenzenesulfonamide involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound can bind to enzymes, inhibiting their activity and affecting biochemical pathways.
Coordination with Metal Ions: It can form coordination complexes with metal ions, influencing catalytic processes.
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Position : The 3-nitro group in the target compound likely increases acidity (pKa ~6) compared to 4-methoxy analogs, enhancing reactivity in nucleophilic substitutions .
- Functional Group Impact : Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity than benzamides, making them more suitable for enzyme inhibition .
- Safety Considerations : Nitroaromatic compounds often pose toxicity risks, as seen in 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide, suggesting similar hazards for the target compound .
Biological Activity
N-methoxy-N-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound notable for its pharmacological significance, particularly in antimicrobial and potential antitumor activities. The compound features a methoxy group, a methyl group, and a nitro group attached to a benzene ring, contributing to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's sulfonamide functional group is critical for its biological activity, particularly its ability to inhibit bacterial growth.
The biological activity of this compound primarily arises from its interaction with specific molecular targets, particularly enzymes involved in bacterial metabolism. Sulfonamides typically act as competitive inhibitors by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition disrupts the synthesis of folate, essential for DNA and RNA production in bacteria, leading to their growth inhibition.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Key findings include:
- Efficacy Against Gram-positive and Gram-negative Bacteria : Studies indicate that this compound exhibits inhibitory effects against both gram-positive and certain gram-negative bacteria. Its effectiveness varies based on the specific strain tested .
- Minimum Inhibitory Concentrations (MICs) : The MIC values for this compound are reported to be in the low micromolar range, indicating potent antibacterial properties .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 5 | Gram-positive |
| Escherichia coli | 10 | Gram-negative |
| Streptococcus pneumoniae | 8 | Gram-positive |
Antitumor Activity
Recent studies have explored the potential antitumor effects of this compound. Research indicates that this compound may inhibit tumor-associated carbonic anhydrases (CAs), specifically isoforms IX and XII, which are overexpressed in various cancers.
- Inhibition Studies : The compound shows low micromolar inhibitory efficacy against hCA IX and XII, suggesting a promising avenue for cancer therapy .
- Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MDA-MB-231) have shown that this compound can induce apoptosis at concentrations as low as 1.52 µM .
Table 2: Antitumor Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 1.52 | 22 |
| MCF-7 | 6.31 | 15 |
Case Studies
Several case studies highlight the compound's biological activity:
- Study on Carbonic Anhydrase Inhibition : A study demonstrated that this compound effectively inhibited hCA IX with an IC50 value significantly lower than that for hCA II, indicating selectivity that could be beneficial in cancer treatment .
- Antimicrobial Effectiveness : Another investigation assessed the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent in antibiotic resistance scenarios.
Q & A
Q. What are the established synthetic routes for preparing N-methoxy-N-methyl-3-nitrobenzenesulfonamide, and what methodological considerations are critical for optimizing yield?
The synthesis typically involves reacting 3-nitrobenzenesulfonyl chloride with N-methoxy-N-methylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric control to minimize side reactions like over-sulfonylation. Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the presence of methoxy, methyl, and nitro groups through characteristic shifts (e.g., methoxy protons at ~δ 3.2–3.5 ppm).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity (>95%) .
- X-ray crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELXL (via the WinGX suite) resolves bond lengths and angles, particularly the planarity of the sulfonamide group .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound, and what software tools aid in structural validation?
Crystallization difficulties often arise from the compound’s nitro group, which can hinder crystal packing. Slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) promotes nucleation. For structural validation, SHELXL refines crystallographic data, while PLATON (integrated into WinGX) checks for voids, twinning, and hydrogen-bonding networks. Discrepancies in thermal displacement parameters may require re-refinement or additional data collection .
Q. What experimental strategies mitigate instability of the nitro group during functionalization reactions?
The nitro group’s electron-withdrawing nature increases reactivity but risks decomposition under harsh conditions. Strategies include:
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or IR peaks)?
Contradictions may stem from conformational flexibility or impurities. For example:
- NOE anomalies : Perform variable-temperature NMR to probe dynamic effects.
- IR carbonyl peaks : Verify if residual solvent (e.g., DMSO) or oxidation byproducts are present via high-resolution mass spectrometry (HRMS). Cross-validate with computational methods (DFT) to predict vibrational modes .
Q. What methodologies are recommended for evaluating the compound’s biological activity, such as enzyme inhibition?
- Enzyme assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., IC₅₀ determination) against target enzymes like sulfotransferases.
- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes, guided by the nitro group’s electrostatic potential.
- Cellular toxicity : MTT assays assess viability in relevant cell lines, ensuring biological activity is not confounded by cytotoxicity .
Q. How can regioselectivity challenges in electrophilic substitutions be addressed?
The nitro group’s meta-directing effect often dominates, but steric hindrance from the methoxy-methyl moiety can alter reactivity. Computational tools (Gaussian, Spartan) model charge distribution to predict substitution sites. Experimental validation via regioselective bromination (e.g., NBS in CCl₄) confirms theoretical predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
